molecular formula C21H21ClFN5O B11258901 3-(3-chlorophenyl)-1-(3-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

3-(3-chlorophenyl)-1-(3-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11258901
M. Wt: 413.9 g/mol
InChI Key: QEHBNMLIEFFSCR-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-3-(3-FLUOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-3-(3-FLUOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the triazoloazepine ring: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorophenyl and fluorophenyl groups: These groups can be introduced through substitution reactions using suitable reagents.

    Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate or a similar reagent to form the urea group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve:

    Selection of efficient catalysts: to improve reaction yields.

    Optimization of reaction conditions: such as temperature, pressure, and solvent choice.

    Implementation of purification techniques: to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-3-(3-FLUOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, potentially converting functional groups to their reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a potential probe for studying biological processes.

    Medicine: As a candidate for drug development due to its unique structure.

    Industry: As a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-3-(3-FLUOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA would depend on its specific interactions with molecular targets. These may include:

    Binding to receptors: Modulating their activity.

    Inhibiting enzymes: Affecting metabolic pathways.

    Interacting with nucleic acids: Influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(3-CHLOROPHENYL)-3-(3-FLUOROPHENYL)-3-(METHYL)UREA: Lacks the triazoloazepine ring.

    1-(3-CHLOROPHENYL)-3-(3-FLUOROPHENYL)-3-(BENZYL)UREA: Contains a benzyl group instead of the triazoloazepine ring.

Uniqueness

1-(3-CHLOROPHENYL)-3-(3-FLUOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is unique due to the presence of the triazoloazepine ring, which may confer specific biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C21H21ClFN5O

Molecular Weight

413.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-(3-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C21H21ClFN5O/c22-15-6-4-8-17(12-15)24-21(29)28(18-9-5-7-16(23)13-18)14-20-26-25-19-10-2-1-3-11-27(19)20/h4-9,12-13H,1-3,10-11,14H2,(H,24,29)

InChI Key

QEHBNMLIEFFSCR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)CN(C3=CC(=CC=C3)F)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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